molecular formula C8H3BrFNO2 B8133422 5-Bromo-4-fluoro-1h-indole-2,3-dione

5-Bromo-4-fluoro-1h-indole-2,3-dione

Cat. No.: B8133422
M. Wt: 244.02 g/mol
InChI Key: UTSBCJKGADWMSW-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-1h-indole-2,3-dione is a chemical compound with the molecular formula C8H3BrFNO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Chemical Reactions Analysis

5-Bromo-4-fluoro-1h-indole-2,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

5-Bromo-4-fluoro-1h-indole-2,3-dione can be compared with other similar indole derivatives, such as:

    5-Fluoro-1h-indole-2,3-dione: Similar in structure but lacks the bromine atom.

    5-Bromo-1h-indole-2,3-dione: Similar in structure but lacks the fluorine atom.

    4-Fluoro-1h-indole-2,3-dione: Similar in structure but lacks the bromine atom.

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which can impart distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

5-bromo-4-fluoro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSBCJKGADWMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)C2=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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